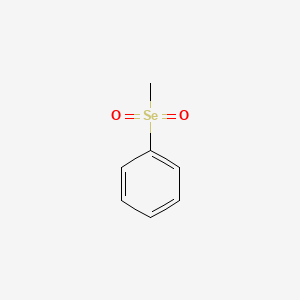
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group attached to a tert-butyl group and two methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane typically involves the reaction of tert-butylphosphine with appropriate alkylating agents. One common method is the reaction of tert-butylphosphine with 2-methylprop-1-en-1-yl chloride and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as bromine (Br₂) or hydrochloric acid (HCl) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated or acylated phosphane derivatives.
Addition: Halogenated or protonated phosphane compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique steric and electronic properties make it suitable for stabilizing transition metal complexes and enhancing catalytic activity in various reactions, such as hydrogenation and cross-coupling.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive phosphine derivatives. These derivatives may exhibit potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it valuable in processes such as polymerization and material synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane involves its interaction with molecular targets through its phosphane group. The phosphane group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. The compound’s steric and electronic properties influence its reactivity and selectivity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2-methylprop-2-en-1-yl)phosphane
- tert-Butyl(2-methylpropyl)phosphane
- tert-Butyl(2-methylprop-1-en-1-yl)phosphane
Uniqueness
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is unique due to the presence of both 2-methylprop-1-en-1-yl and 2-methylpropyl groups attached to the phosphane. This combination of substituents imparts distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with a wide range of metals further enhances its utility in various applications.
Properties
CAS No. |
90600-99-0 |
|---|---|
Molecular Formula |
C12H25P |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
tert-butyl-(2-methylprop-1-enyl)-(2-methylpropyl)phosphane |
InChI |
InChI=1S/C12H25P/c1-10(2)8-13(9-11(3)4)12(5,6)7/h8,11H,9H2,1-7H3 |
InChI Key |
MTPLPYDRLPKQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(C=C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



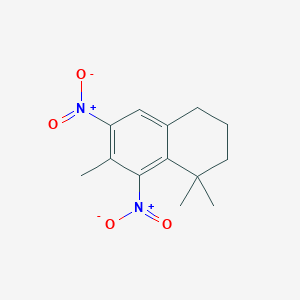
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
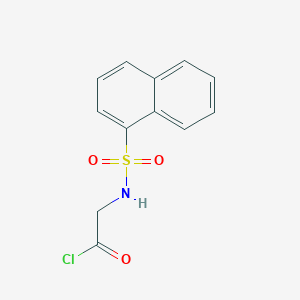

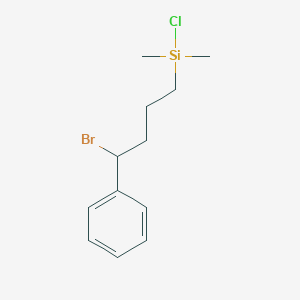

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
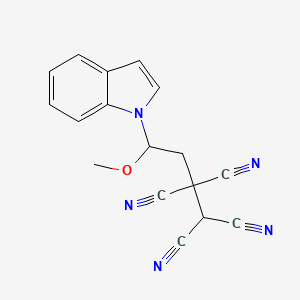
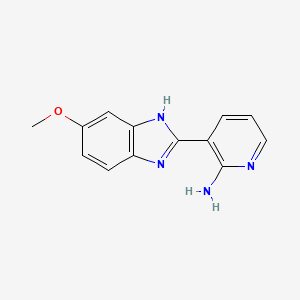
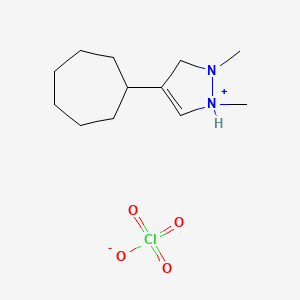
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
